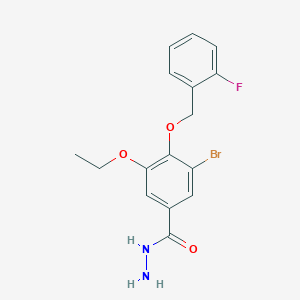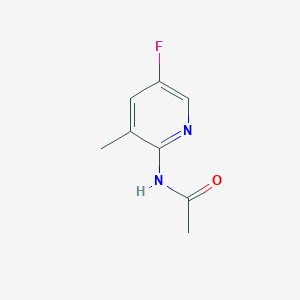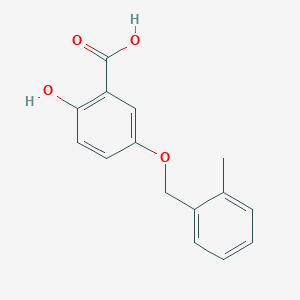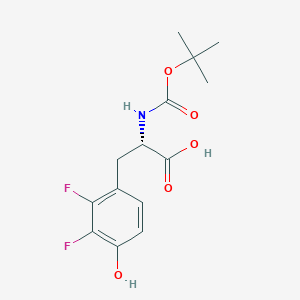
N-Boc-2,3-Difluoro-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-2,3-Difluoro-L-tyrosine is a derivative of L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions. This compound is commonly used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to protect the amino group . The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of N-Boc-2,3-Difluoro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
N-Boc-2,3-Difluoro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form catechols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of quinones.
Deprotection: Formation of 2,3-difluoro-L-tyrosine.
科学研究应用
N-Boc-2,3-Difluoro-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of N-Boc-2,3-Difluoro-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. The Boc group provides stability and protects the amino group during chemical reactions .
相似化合物的比较
Similar Compounds
- N-Boc-3,5-Difluoro-L-tyrosine
- N-Boc-4,4-Difluoro-L-proline
- N-Boc-2,3-Difluoro-D-tyrosine
Uniqueness
N-Boc-2,3-Difluoro-L-tyrosine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in synthetic chemistry and drug development .
属性
分子式 |
C14H17F2NO5 |
|---|---|
分子量 |
317.28 g/mol |
IUPAC 名称 |
(2S)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m0/s1 |
InChI 键 |
AQIWKONTLIVVTR-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


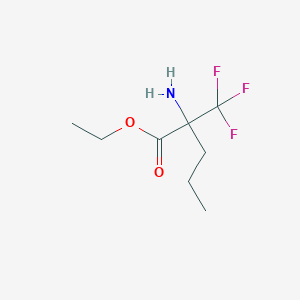
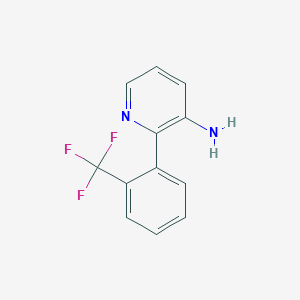
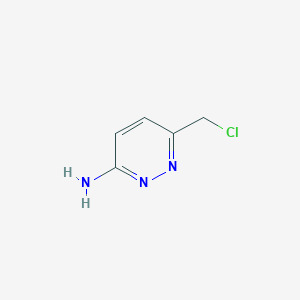

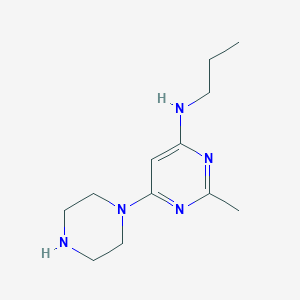
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
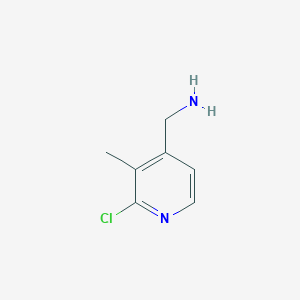
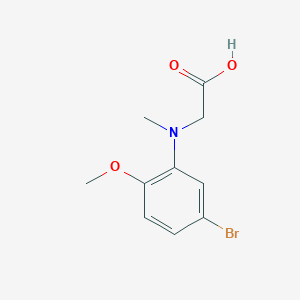
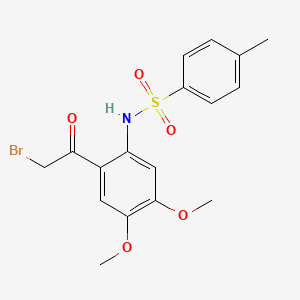
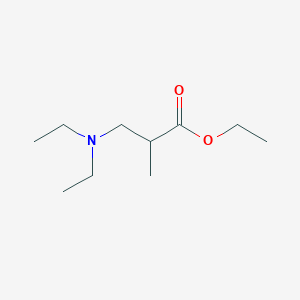
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
